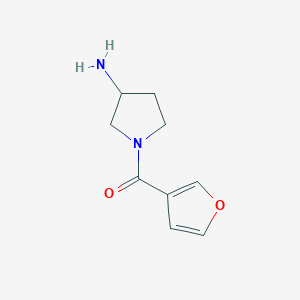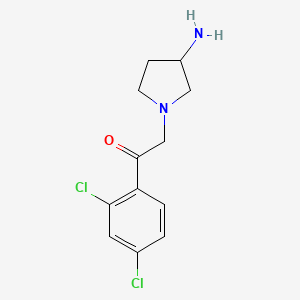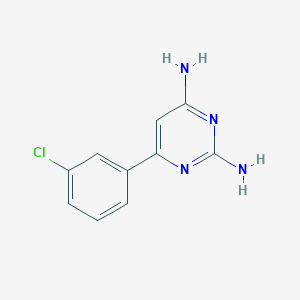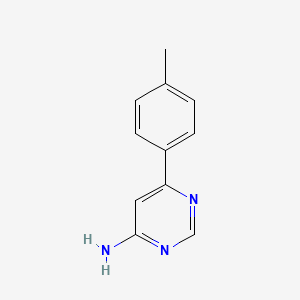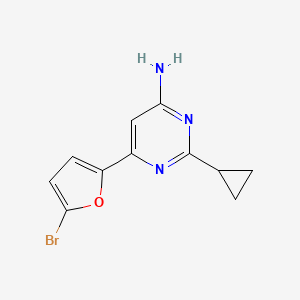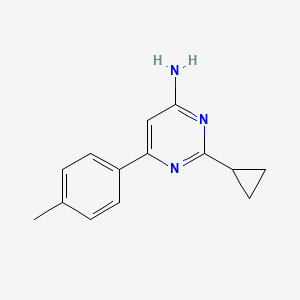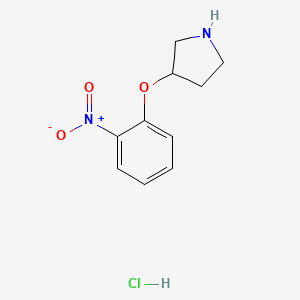
3-(2-硝基苯氧基)吡咯烷盐酸盐
描述
3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClN2O3. It is characterized by the presence of a pyrrolidine ring substituted with a 2-nitrophenoxy group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
科学研究应用
3-(2-Nitrophenoxy)pyrrolidine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction of 2-nitrophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The nitro group in 3-(2-Nitrophenoxy)pyrrolidine hydrochloride can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates that can be further utilized in synthetic chemistry.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Aromatics: Formed through electrophilic substitution reactions.
作用机制
The mechanism of action of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
相似化合物的比较
3-(2-Aminophenoxy)pyrrolidine hydrochloride: Similar structure but with an amino group instead of a nitro group.
3-(2-Methoxyphenoxy)pyrrolidine hydrochloride: Contains a methoxy group instead of a nitro group.
Uniqueness: 3-(2-Nitrophenoxy)pyrrolidine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
IUPAC Name |
3-(2-nitrophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGSGDMXNWCTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


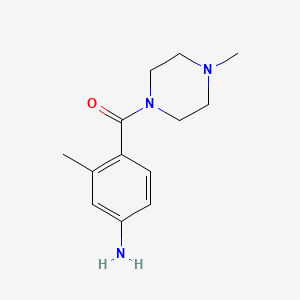
![Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate](/img/structure/B1464700.png)
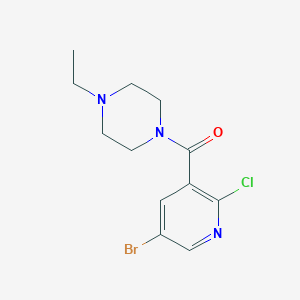
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)
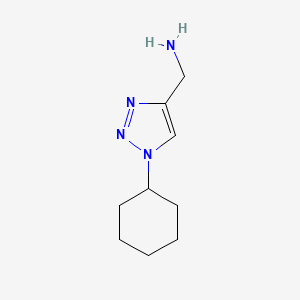
![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)
